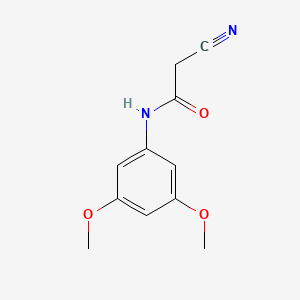

2-Cyano-N-(3,5-Dimethoxyphenyl)acetamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is an organic compound with the molecular formula C11H12N2O3. It is known for its applications in various fields of scientific research, particularly in the synthesis of heterocyclic compounds and as a precursor in organic synthesis .

Wissenschaftliche Forschungsanwendungen

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is widely used in scientific research due to its versatility:

Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis

Wirkmechanismus

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Biochemical pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of action

Without specific studies on “2-Cyano-N-(3,5-dimethoxyphenyl)acetamide”, it’s difficult to describe the molecular and cellular effects of its action. Similar compounds have been found to have diverse biological activities, suggesting that they could have multiple effects at the molecular and cellular level .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyaniline with cyanoacetic acid or its derivatives. One common method includes the direct treatment of 3,5-dimethoxyaniline with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is usually carried out under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In an industrial setting, the production of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: It can react with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to form corresponding carboxylic acids.

Common Reagents and Conditions:

Bases: Sodium ethoxide, potassium carbonate.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Acid or base catalysts depending on the reaction.

Major Products Formed:

Heterocyclic Compounds: Formed through condensation reactions.

Carboxylic Acids: Formed through hydrolysis.

Vergleich Mit ähnlichen Verbindungen

2-Cyanoacetamide: A simpler analog with similar reactivity but lacks the aromatic ring.

N-(3,5-Dimethoxyphenyl)acetamide: Lacks the cyano group, resulting in different reactivity and applications

Uniqueness: 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is unique due to the presence of both the cyano and the 3,5-dimethoxyphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .

Biologische Aktivität

2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide is characterized by a cyano group attached to an acetamide moiety and a 3,5-dimethoxyphenyl substituent. This specific arrangement contributes to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide. In vitro evaluations against various cancer cell lines demonstrated significant cytotoxic effects. For instance, the compound exhibited a growth inhibition rate comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 12.5 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | DNA intercalation |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and disruption of cell cycle progression, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies reported that it exhibits notable activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4.0 |

| Escherichia coli | 8.0 |

| Candida albicans | 16.0 |

These findings suggest that 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide may serve as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, the compound has demonstrated anti-inflammatory effects in various models. It was shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanism by which 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation:

- Apoptosis Pathway : The compound appears to activate caspases, leading to programmed cell death.

- Inflammatory Pathway : It may inhibit NF-kB signaling, thereby reducing the expression of inflammatory mediators.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on Lung Cancer : A study involving A549 cells treated with varying concentrations of 2-Cyano-N-(3,5-dimethoxyphenyl)acetamide revealed significant tumor suppression in xenograft models.

- In Vivo Anti-inflammatory Study : In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.

Eigenschaften

IUPAC Name |

2-cyano-N-(3,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-15-9-5-8(6-10(7-9)16-2)13-11(14)3-4-12/h5-7H,3H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSCQHORPYNADT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)CC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.